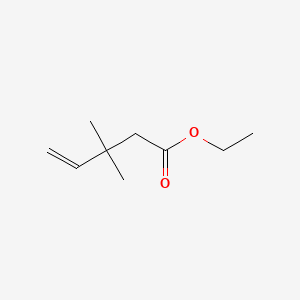

Ethyl 3,3-dimethyl-4-pentenoate

Description

Contextualization within Modern Organic Synthesis

Ethyl 3,3-dimethyl-4-pentenoate and its derivatives are pivotal intermediates in the synthesis of a variety of complex organic molecules. A primary area of its application is in the production of synthetic pyrethroid insecticides. google.comgoogle.com The development of new and efficient pesticides is a continuous effort in modern organic synthesis, driven by the need for compounds with high efficacy and specific modes of action. The structural framework of this compound provides a crucial building block for constructing the cyclopropane (B1198618) ring system characteristic of many pyrethroids. google.comgoogle.com

The significance of this compound also lies in the fundamental reactions utilized for its synthesis, most notably the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction remains a cornerstone of modern organic synthesis, and the study of its application to substrates like the precursors of this compound continues to be of academic interest. scribd.comuchicago.edu

Historical Development of Synthetic Approaches to this compound

The synthesis of this compound has been a subject of study for decades, with the primary and most historically significant method being the Claisen rearrangement of an allyl vinyl ether intermediate. wikipedia.orgorganic-chemistry.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement offers a reliable and stereoselective route to the desired γ,δ-unsaturated ester. organic-chemistry.org

Early methods involved the reaction of 3-methyl-2-buten-1-ol (B147165) (prenol) with ethyl orthoacetate in the presence of an acid catalyst such as phenol (B47542) or hydroquinone (B1673460). These reactions typically require elevated temperatures, often between 135-140°C, and extended reaction times of 9 to 20 hours. The mechanism proceeds through the in situ formation of an allyl vinyl ether, which then undergoes the rearrangement.

More recent developments have focused on improving the efficiency and industrial applicability of this synthesis. This includes the exploration of different catalysts and reaction conditions to increase yields and reduce reaction times. For instance, methods have been developed for the methyl ester analogue using solid catalysts like anhydrous zinc chloride, nickel sulfate, or ferric chloride under pressure, which can shorten the reaction time and simplify catalyst removal. google.com Research has also been conducted on reactive distillation processes to continuously remove byproducts and drive the reaction towards completion, leading to higher yields and lower production costs. google.com An improved process for the methyl ester has been reported using orthophosphoric acid and sodium methoxide (B1231860) as catalysts at different stages to reduce byproduct formation. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound and its Methyl Analogue

| Starting Material (Allylic Alcohol) | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-methyl-2-buten-1-ol | Ethyl orthoacetate | Phenol | 135-140 | 9-10 | 78 | |

| 3-methyl-2-buten-1-ol | Ethyl orthoacetate | Hydroquinone | 140 | 20 | 75 | |

| Isopentenol (B1216264) | Methyl orthoacetate | Solid anhydrous zinc chloride, nickel sulfate, etc. | 150-250 | 6-10 | up to 88 | google.com |

| 2-methyl-3-buten-2-ol (B93329) | Trimethyl orthoacetate | Phosphoric acid | 160-200 | 10-30 | High | google.com |

This table is interactive. Click on the headers to sort the data.

Significance as a Building Block in Complex Chemical Synthesis

The utility of this compound as a building block is most prominently demonstrated in its role as a precursor to 3,3-dimethyl-4-pentenoic acid (DPA). google.com DPA is a key intermediate in the synthesis of permethric acid, which is a fundamental component of several commercially important pyrethroid insecticides. google.com

The conversion of this compound to DPA is typically achieved through hydrolysis. google.com The resulting acid, DPA, possesses the necessary structural features for further elaboration into the complex cyclopropane-containing structures of pyrethroids.

Furthermore, this compound itself can be directly utilized in further synthetic transformations. For example, it has been used in addition reactions with halogenated compounds to create more complex intermediates for the synthesis of novel pyrethroids. google.com One specific example involves the reaction of this compound with 1,1,1,3,3,3-hexachloropropane (B1216839) in the presence of a peroxide initiator to form an addition product, which can then be further modified. google.com This highlights the versatility of the terminal alkene and ester functionalities for a range of chemical modifications, making it a valuable starting material for constructing diverse molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-9(3,4)7-8(10)11-6-2/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDOMUPTDYCDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064883 | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7796-72-7 | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7796-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,3-dimethylpent-4-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007796727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-dimethylpent-4-en-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3,3-DIMETHYLPENT-4-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ837EQV7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 3,3 Dimethyl 4 Pentenoate

Claisen Rearrangement Strategies

The Claisen rearrangement is a concerted, pericyclic reaction where an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction is thermally driven and proceeds through a highly ordered, six-membered chair-like transition state, which accounts for its high degree of stereoselectivity. organic-chemistry.orgchem-station.com While the classic rearrangement is irreversible due to the formation of a stable carbonyl group, several variants have been developed to enhance its efficiency and broaden its applicability. chem-station.com

Ester-Claisen Rearrangements

The term "Ester-Claisen rearrangement" broadly refers to any Claisen rearrangement that ultimately produces an ester. While direct rearrangement of an appropriately substituted allyl vinyl ether is possible, the most prominent and effective methods for synthesizing Ethyl 3,3-dimethyl-4-pentenoate involve in situ generation of the key reactive intermediate from more stable and accessible starting materials, primarily through orthoester-mediated pathways.

orthoester-Mediated Variants, including Johnson-Claisen Modifications

The Johnson-Claisen rearrangement is a highly reliable and frequently employed modification for the synthesis of γ,δ-unsaturated esters. synarchive.com This specific variant involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, typically in the presence of a weak acid catalyst and heat. tcichemicals.com

For the synthesis of this compound, the reaction proceeds by heating a mixture of 3-methyl-2-buten-1-ol (B147165) with ethyl orthoacetate. The initial step involves the formation of a mixed ketene (B1206846) acetal (B89532) intermediate, which is the substrate for the subsequent princeton.eduprinceton.edu-sigmatropic rearrangement. tcichemicals.com This rearrangement leads directly to the target compound, this compound. The process is often conducted at high temperatures, ranging from 135°C to 140°C, with reaction times extending from 9 to 20 hours. During the reaction, ethanol (B145695) is continuously removed by distillation to drive the equilibrium toward product formation. This method has been shown to produce good yields, typically in the range of 75-78%.

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

| 3-methyl-2-buten-1-ol, ethyl orthoacetate | Phenol (B47542) (0.075 mole) | 135-140°C, 9-10 hours | 78 | |

| 3-methyl-2-buten-1-ol, ethyl orthoacetate | Hydroquinone (B1673460) (0.5 g) | 140°C, 20 hours | 75 |

Catalytic Systems in Claisen Rearrangement for this compound Synthesis

The efficiency of the Johnson-Claisen rearrangement can be significantly influenced by the choice of catalyst. Catalysts facilitate the formation of the key ketene acetal intermediate, often allowing the reaction to proceed under milder conditions or with improved rates.

Weak Brønsted acids are commonly used to catalyze the Johnson-Claisen rearrangement. wikipedia.org Their role is to protonate the orthoester, facilitating the elimination of ethanol and promoting the formation of the reactive ketene acetal.

Phenol: As demonstrated in a specific synthesis of this compound, phenol serves as an effective catalyst. A mixture of 3-methyl-2-buten-1-ol and ethyl orthoacetate, when heated with a catalytic amount of phenol, yielded the desired product in 78% yield after 9-10 hours at 135-140°C.

Propionic Acid: Propionic acid is another weak acid frequently cited as a catalyst for this reaction. wikipedia.orgsynarchive.com It effectively promotes the rearrangement under high-temperature conditions (100–200 °C). wikipedia.org

| Catalyst | Substrates | Temperature (°C) | Notes | Reference |

| Phenol | 3-methyl-2-buten-1-ol, ethyl orthoacetate | 135-140 | Yielded 78% of this compound. | |

| Propionic Acid | Allylic Alcohols, Orthoesters | 100-200 | Generally used to catalyze Johnson-Claisen rearrangements. | wikipedia.orgsynarchive.com |

Lewis acids have emerged as powerful catalysts for various Claisen rearrangements, often enabling the reaction to proceed at significantly lower temperatures than thermally-induced methods. princeton.educhem-station.com A wide range of Lewis acids, including Yb(OTf)₃, AlCl₃, TiCl₄, Sn(OTf)₂, and Cu(OTf)₂, have been successfully employed. princeton.edunih.gov These catalysts activate the substrate, accelerating the princeton.eduprinceton.edu-sigmatropic bond reorganization. princeton.edu For instance, the Lewis acid boron trifluoride–diethyl ether has been specifically used to catalyze the Claisen rearrangement of a related coumarate compound. rsc.org While direct examples for the synthesis of this compound using Lewis acids are not as extensively documented as Brønsted acid catalysis, the principle is broadly applicable and offers a promising avenue for developing more efficient, low-temperature synthetic routes.

To enhance sustainability and simplify product purification, research has focused on heterogeneous and solid acid catalysts. These catalysts can be easily separated from the reaction mixture and potentially recycled.

KSF-clay: The use of KSF-montmorillonite clay, a solid acid catalyst, in conjunction with microwave-assisted heating has been shown to dramatically increase reaction rates and yields in Johnson-Claisen rearrangements. wikipedia.org

Silicated Tosic Acid (Si-TsOH): This silica-supported Brønsted acid is an inexpensive, user-friendly, and effective heterogeneous catalyst for Claisen rearrangements. nih.gov Its use can lead to high product yields and allows for easy catalyst removal and recovery. nih.gov

Mesoporous Metal Phosphates: Highly active mesoporous zirconium and tin(IV) phosphates have been developed as solid acid catalysts. researchgate.net These materials exhibit high surface acidity, primarily of the Brønsted type, which is effective in catalyzing Claisen rearrangements. researchgate.net

Alternative and Optimized Synthetic Pathways

The Johnson-Claisen rearrangement is a cornerstone in the synthesis of this compound. tcichemicals.comwikipedia.org This reaction involves the google.comgoogle.com-sigmatropic rearrangement of an allyl vinyl ether, formed in situ from an allylic alcohol and an orthoester, to yield a γ,δ-unsaturated ester. tcichemicals.comorganic-chemistry.org

A prevalent method for synthesizing this compound involves the reaction of 3-methyl-2-buten-1-ol (prenol) with triethyl orthoacetate. google.com This reaction is a specific application of the Johnson-Claisen rearrangement. tcichemicals.comsynarchive.com The process typically requires heating the allylic alcohol and orthoester in the presence of an acid catalyst. tcichemicals.comwikipedia.org

Several catalysts and reaction conditions have been explored to optimize this synthesis. For instance, heating a mixture of 3-methyl-2-buten-1-ol, ethyl orthoacetate, and phenol at 135-140°C for 9-10 hours results in a 78% yield of this compound. In this process, ethanol is distilled off as the reaction progresses. Another approach utilizes hydroquinone as a catalyst, heating the reactants at 140°C for 20 hours to achieve a 75% yield. Weak acids like propionic acid have also been employed as catalysts, often requiring high temperatures (100-200°C) and extended reaction times. wikipedia.orgprepchem.com

The reaction mechanism involves the acid-catalyzed formation of a ketene acetal intermediate from the allylic alcohol and orthoester. tcichemicals.com This intermediate then undergoes a google.comgoogle.com-sigmatropic rearrangement to form the final γ,δ-unsaturated ester product. tcichemicals.com

Table 1: Comparison of Catalysts and Conditions for the Synthesis of this compound from 3-methyl-2-buten-1-ol

| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Phenol | 135-140 | 9-10 | 78 |

| Hydroquinone | 140 | 20 | 75 |

| Propionic Acid | 100-155 | 9.75 | Not specified prepchem.com |

Innovations in feedstock utilization have led to methods that can directly use a mixture of isoprenol and prenol, which are isomers. google.com This is advantageous as it bypasses the need for costly separation or conversion of isoprenol to prenol. google.com One such process involves reacting a mixture of isoprenol and prenol with triethylorthoacetate in the presence of hydrogen, palladium, selenium, and acid catalysts. google.com This yields an ester compound that is then hydrolyzed to produce 3,3-dimethyl-4-pentenoic acid. google.com

Furthermore, the isopentenol (B1216264) utilization pathway (IUP) has been developed in microorganisms like E. coli and Saccharomyces cerevisiae to convert isoprenol and prenol into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are universal precursors for terpenoid synthesis. nih.govresearchgate.net While this is not a direct synthesis of this compound, it highlights the potential of biotechnological routes for producing key precursors from these feedstocks.

Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com In the context of this compound synthesis, this involves strategies to improve reaction efficiency and simplify downstream processing.

One approach to intensification is the use of reactive distillation, which combines reaction and separation in a single unit. abo.fimdpi.com A patented method for producing mthis compound utilizes a stirred reactor connected to a rectifying tower. google.com This setup allows for the simultaneous isomerization of 2-methyl-3-buten-2-ol (B93329) to isopentenol and its subsequent Claisen rearrangement with trimethyl orthoacetate, while continuously removing the methanol (B129727) byproduct. google.com This integrated process leads to high yields and lower production costs. google.com

Table 2: Comparison of Conventional and Intensified Processes for Alkyl 3,3-dimethyl-4-pentenoate Synthesis

| Process | Reactants | Catalyst | Conditions | Yield (%) | Key Advantages |

| Conventional | 3-methyl-2-buten-1-ol, Triethyl orthoacetate | Phenol | 135-140°C, 9-10h | 78 | Established method |

| Reactive Distillation | 2-methyl-3-buten-2-ol, Trimethyl orthoacetate | Phosphoric acid | 160-200°C, 0.5-1.5MPa, 10-30h | High | Integrated reaction and separation, lower cost google.com |

| High-Pressure Synthesis | Isopentenol, Trimethyl orthoacetate | Solid anhydrous metal salts | 150-250°C, 1-3.2MPa, 6-10h | up to 88 google.com | Short reaction time, high yield, simple catalyst separation google.com |

Research has focused on optimizing reaction conditions and catalyst systems to maximize the yield and purity of this compound. An improved process for the synthesis of the methyl ester, mthis compound, utilizes a dual catalyst system of orthophosphoric acid and sodium methoxide (B1231860) at different stages of the reaction. researchgate.net This approach was found to reduce the formation of a key byproduct, 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate, thereby improving the recovery rate of the desired product to achieve a yield of up to 84%. researchgate.net

Another method for synthesizing the methyl ester involves the dropwise addition of 3-methylbut-2-enol to a heated mixture of trimethyl orthoacetate and orthophosphoric acid, with continuous removal of methanol by distillation. prepchem.com This technique resulted in an 82.8% yield of methyl 3,3-dimethylpent-4-enoate. prepchem.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This includes the development of solvent-free reactions, the use of less hazardous reagents, and the design of more energy-efficient processes.

Several synthetic routes for alkyl 3,3-dimethyl-4-pentenoate operate under solvent-free or reduced-solvent conditions, which aligns with the principles of green chemistry. The reaction of allylic alcohols with orthoesters can be carried out neat, often with only a catalytic amount of acid. rsc.org For example, the synthesis of ethyl 3-methyl-4-pentenoate from crotyl alcohol and triethyl orthoacetate is performed by heating the neat mixture with a small amount of propionic acid. prepchem.com

Solvent-free conditions are also a feature of some industrial-scale processes. The high-pressure synthesis of mthis compound using a solid catalyst is conducted without the use of a solvent. google.com This not only reduces waste but also simplifies the purification process. The use of solid acids as catalysts in other esterification reactions has also been shown to be effective at high temperatures under solvent-free conditions, suggesting a potential green alternative for the synthesis of this compound. researchgate.net

Evaluation of Atom Economy and Reaction Efficiency

Atom economy is a crucial metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. researchgate.netprimescholars.com Reaction efficiency, often represented by the chemical yield, provides a practical measure of a reaction's success.

The synthesis of this compound is commonly achieved through the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol with ethyl orthoacetate. The balanced chemical equation for this reaction is:

C₅H₁₀O + C₈H₁₈O₃ → C₉H₁₆O₂ + 2C₂H₅OH (3-methyl-2-buten-1-ol) + (ethyl orthoacetate) → (this compound) + (ethanol)

To evaluate the atom economy, the molecular weights of the reactants and the desired product are considered.

Molecular Weight of 3-methyl-2-buten-1-ol (C₅H₁₀O): 86.13 g/mol

Molecular Weight of ethyl orthoacetate (C₈H₁₈O₃): 162.22 g/mol

Molecular Weight of this compound (C₉H₁₆O₂): 156.22 g/mol

The theoretical atom economy is calculated as follows:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy = (156.22 / (86.13 + 162.22)) x 100 Atom Economy = (156.22 / 248.35) x 100 ≈ 62.9%

This calculation reveals that, even under ideal conditions, a significant portion of the reactant mass is converted into the byproduct, ethanol.

Different catalysts and reaction conditions have been explored to maximize the reaction efficiency (yield). Below is a comparative table of research findings for the synthesis of this compound and its methyl analog, which follows a similar reaction pathway.

| Ester Product | Reactants | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | 3-methyl-2-buten-1-ol, ethyl orthoacetate | Phenol | 135-140°C, 9-10 hours | 78 | |

| This compound | 3-methyl-2-buten-1-ol, ethyl orthoacetate | Hydroquinone | 140°C, 20 hours | 75 | |

| Mthis compound | 3-methyl-2-buten-1-ol, trimethyl orthoacetate | Anhydrous cupric chloride | 240-250°C, 3.2 MPa, 6-7 hours | 88.7 | google.com |

| Mthis compound | 3-methyl-2-buten-1-ol, trimethyl orthoacetate | Anhydrous ferric chloride | 150-160°C, 3.2 MPa, 9-10 hours | 85.0 | google.com |

| Mthis compound | 3-methyl-2-buten-1-ol, trimethyl orthoacetate | Anhydrous zinc chloride | 240-250°C, 1.0 MPa, 9-10 hours | 83.2 | google.com |

| Mthis compound | 2-methyl-3-buten-2-ol, trimethyl orthoacetate | Phosphoric acid | 170-190°C, 0.8-1.3 MPa, 20-25 hours | High Yield (not specified) | google.com |

The data indicates that while traditional acid catalysts like phenol and hydroquinone provide good yields, the use of certain solid metal salt catalysts under pressure can lead to even higher efficiencies for the methyl ester analog. google.com The reaction using anhydrous cupric chloride achieved a notable yield of 88.7%. google.com

Sustainable Catalytic Systems

The development of sustainable catalytic systems is a key focus in modern chemical synthesis, aiming to replace hazardous and inefficient catalysts with more environmentally friendly alternatives. Key characteristics of sustainable catalysts include high activity, selectivity, ease of separation, and recyclability. researchgate.netmdpi.com

In the context of this compound synthesis, a shift from traditional homogeneous acid catalysts like phosphoric acid and phenol to solid acid catalysts represents a significant step towards sustainability. google.com Homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. mdpi.com

A Chinese patent highlights the use of solid anhydrous metal salts such as zinc chloride, nickel sulfate, nickel acetate, copper acetate, anhydrous cupric chloride, and anhydrous ferric chloride for the synthesis of the methyl ester analog. google.com The use of these solid catalysts simplifies the workup process, as they can be easily removed by filtration after the reaction is complete. This ease of separation not only reduces waste but also opens up the possibility of catalyst recycling, a cornerstone of green chemistry. google.com

Furthermore, research into heterogeneous solid acid catalysts for esterification reactions, in general, points towards promising sustainable options. These include:

Sulfonated porous materials: Materials like sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-15-SO3H) and metal-organic frameworks (MOFs) have shown high catalytic activity and excellent recyclability in various esterification reactions. researchgate.net

Zirconia-based catalysts: Zirconyl chloride (ZrOCl₂·8H₂O) has been demonstrated as an efficient, inexpensive, and reusable catalyst for the esterification of various carboxylic acids. nih.gov Its high activity, even at ambient temperatures, and ease of recovery make it a green alternative. nih.gov

Porous polymeric resins: Phenolsulfonic acid–formaldehyde resin (PAFR) has been developed as a highly efficient porous catalyst for esterification and transesterification, functioning at low catalyst loadings and eliminating the need to remove water byproducts. riken.jp

While the specific application of all these advanced sustainable catalysts to the synthesis of this compound has not been extensively documented, they represent the forefront of research in sustainable esterification. The principles demonstrated by these systems, particularly the use of solid, recyclable catalysts, are directly applicable to improving the environmental footprint of this compound production. The use of solid catalysts like anhydrous metal salts already marks a move in this direction, offering simpler separation and potential for reuse. google.com

Chemical Reactivity and Transformation of Ethyl 3,3 Dimethyl 4 Pentenoate

Olefinic Functional Group Reactivity

The terminal alkene in ethyl 3,3-dimethyl-4-pentenoate is a site of rich chemical reactivity, susceptible to a variety of addition and transformation reactions. The steric bulk imposed by the adjacent quaternary center plays a crucial role in directing the stereochemical and regiochemical outcomes of these reactions.

Stereoselective and Regioselective Hydrogenation Studies

While specific studies on the stereoselective and regioselective hydrogenation of this compound are not extensively documented in publicly available literature, the hydrogenation of structurally similar trisubstituted alkenes provides valuable insights. The presence of a chiral center, even if not directly adjacent to the double bond, can influence the diastereoselectivity of the hydrogenation. For instance, the hydrogenation of trisubstituted alkenes with allylic chiral centers using chiral analogues of Crabtree's catalyst has been shown to be largely controlled by the catalyst. google.com However, the functionalities and protecting groups present in the substrate can also exert significant effects, allowing for high stereoselectivities to be achieved through careful tuning of the reaction conditions. google.com Given the gem-dimethyl substitution in this compound, the hydrogenation is expected to proceed to yield ethyl 3,3-dimethylpentanoate. The steric hindrance might necessitate more forcing conditions or specific catalysts to achieve high conversion rates.

Oxidation Reactions of the Terminal Alkene

The terminal double bond of this compound can undergo various oxidation reactions. A patent describes the oxidation of the methyl ester analog, mthis compound, but notes that the yield is typically low, around 20%, and the reaction requires many hours. researchgate.net More generally, the oxidation of terminal alkenes can lead to a variety of products depending on the reagents and reaction conditions. data.go.kr

Common oxidation reactions for alkenes include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form ethyl 3-(2,2-dimethyloxiran-2-yl)propanoate. The steric hindrance from the gem-dimethyl group might influence the rate of this reaction.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would yield ethyl 3,3-dimethyl-4,5-dihydroxypentanoate.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated potassium permanganate or ozonolysis (O₃) followed by an oxidative workup would cleave the double bond to produce 3,3-dimethyl-4-oxobutanoic acid ethyl ester (an aldehyde) and formaldehyde. The aldehyde could be further oxidized to the corresponding carboxylic acid, ethyl 3-carboxy-3-methylbutanoate, under these conditions. wiley.com

A study on the selective terminal oxidation of 3,3-dimethyl-4-pentenoates has been reported, indicating the feasibility of targeting the terminal carbon of the double bond. cas.cn

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The terminal alkene of this compound can participate in cycloaddition reactions. The electron-withdrawing nature of the ester group can influence its reactivity as a dienophile or a participant in [2+2] cycloadditions.

Diels-Alder Reactions:

In a Diels-Alder reaction, the alkene acts as a dienophile, reacting with a conjugated diene. While specific examples with this compound are not readily found in open literature, a copyrighted source mentions a Diels-Alder reaction of a related dienophile in the presence of diethylaluminum chloride, proceeding at low temperatures to give a cycloadduct with high diastereoselectivity. researchgate.net The steric hindrance of the gem-dimethyl group in this compound would likely play a significant role in the stereochemical outcome of such a reaction.

[2+2] Cycloadditions:

Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane (B1203170) rings. researchgate.netgoogle.com These reactions often occur between an electron-deficient alkene and another alkene. Given the electron-withdrawing character of the ester group, this compound could potentially undergo [2+2] cycloaddition with other alkenes upon photochemical activation. The regioselectivity and stereoselectivity of such reactions would be influenced by both electronic and steric factors.

Electrophilic and Radical Additions to the Double Bond (e.g., Halogenation, Hydrohalogenation)

The double bond of this compound is susceptible to both electrophilic and radical additions.

Halogenation and Hydrohalogenation:

The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) to the double bond would proceed via electrophilic addition mechanisms. ird.frresearchgate.net In the case of hydrohalogenation, Markovnikov's rule predicts that the hydrogen atom will add to the terminal carbon (C5) and the halogen to the more substituted carbon (C4), which is part of the quaternary center. ird.frresearchgate.net However, the significant steric hindrance at C4 might lead to anti-Markovnikov addition products, especially under radical conditions.

Radical Additions:

Several studies have documented the radical addition of haloalkanes to this compound, often as a key step in the synthesis of pyrethroid insecticides. For instance, the addition of carbon tetrachloride has been reported, promoted by a radical initiator or irradiation. oup.comgoogle.comgoogle.com This reaction yields ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate. google.com

Another documented radical addition involves the reaction of this compound with perfluoroalkyl iodides in the presence of sodium dithionite (B78146) (Na₂S₂O₄). google.com This reaction leads to the formation of the corresponding perfluoroalkylated addition product without lactonization. google.com

A patent describes the addition of 1,1,1-trichlorotrifluoroethane to this compound in the presence of cuprous chloride and ethanolamine, yielding ethyl 3,3-dimethyl-4,6,6-trichloro-7,7,7-trifluoroheptanoate.

| Reactant | Catalyst/Initiator | Product | Reference(s) |

| Carbon tetrachloride | Radical initiator / Irradiation | Ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate | oup.comgoogle.comgoogle.com |

| Perfluoroalkyl iodides | Sodium dithionite (Na₂S₂O₄) | Perfluoroalkylated addition product | google.com |

| 1,1,1-Trichlorotrifluoroethane | Cuprous chloride / Ethanolamine | Ethyl 3,3-dimethyl-4,6,6-trichloro-7,7,7-trifluoroheptanoate |

Ester Moiety Transformations

The ethyl ester group of this compound can undergo transformations typical of carboxylic acid esters, with transesterification being a key process.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.

A specific example of the transesterification of this compound is documented in a patent describing the synthesis of insecticidal compounds. researchgate.net In this process, this compound is reacted with benzyl (B1604629) alcohol in the presence of a titanium isopropoxide catalyst at 100°C. The reaction proceeds at reflux for approximately 7 hours, during which the by-product, ethanol (B145695), is removed by distillation to drive the equilibrium towards the product, benzyl 3,3-dimethyl-4-pentenoate. researchgate.net The product is then purified by distillation under reduced pressure. researchgate.net

| Reactant Alcohol | Catalyst | Temperature | Reaction Time | Product | Reference |

| Benzyl alcohol | Titanium isopropoxide | 100°C | ~7 hours | Benzyl 3,3-dimethyl-4-pentenoate | researchgate.net |

This reaction highlights the utility of this compound as a precursor for the synthesis of other esters with potentially valuable properties. The general principles of transesterification suggest that a variety of other alcohols could be used to generate a library of 3,3-dimethyl-4-pentenoate esters.

Hydrolysis to 3,3-Dimethyl-4-pentenoic Acid

The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 3,3-dimethyl-4-pentenoic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions.

In a typical laboratory procedure, the ester is treated with a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent like ethanol or methanol (B129727). The reaction mixture is heated to facilitate the saponification process. Subsequently, acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product.

Alternatively, acid-catalyzed hydrolysis can be employed, often using a strong mineral acid like sulfuric acid in an aqueous medium. The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Reagents | Solvent | Conditions | Product |

| Sodium Hydroxide (NaOH) | Water/Ethanol | Reflux | 3,3-Dimethyl-4-pentenoic acid |

| Potassium Hydroxide (KOH) | Water/Methanol | Heating | 3,3-Dimethyl-4-pentenoic acid |

| Sulfuric Acid (H₂SO₄) | Water | Heating | 3,3-Dimethyl-4-pentenoic acid |

Reduction to Corresponding Alcohols

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 3,3-dimethyl-4-penten-1-ol. This transformation is a common and crucial step in the synthesis of various organic molecules.

Powerful reducing agents are required to effect the reduction of an ester to an alcohol. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. The initial product is an aluminum alkoxide, which is then hydrolyzed in a separate workup step, usually involving the addition of water and/or acid, to liberate the desired alcohol.

While sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is often unreactive towards esters under standard conditions, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, the NaBH₄-methanol system has been shown to be effective for the reduction of various esters to their corresponding alcohols. psu.edu This method offers a simpler, safer, and more cost-effective alternative to LiAlH₄ for certain applications. psu.edu

Table 2: Reagents for the Reduction of this compound

| Reducing Agent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, inert atmosphere, followed by aqueous workup | 3,3-Dimethyl-4-penten-1-ol |

| Sodium Borohydride (NaBH₄) / Methanol (MeOH) | Tetrahydrofuran (THF) | Reflux | 3,3-Dimethyl-4-penten-1-ol |

Reactivity at the Quaternary Carbon Center

While direct reactions at the quaternary carbon itself are generally difficult due to the absence of a hydrogen atom and the high activation energy required to break a carbon-carbon bond, its presence plays a crucial role in directing the outcome of certain reactions. For example, in rearrangements, the quaternary center can influence the migration of adjacent groups.

Studies on related compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, which also possess a neopentyl-like quaternary center, have shown that this structural feature can impact their degradation pathways in atmospheric chemistry. copernicus.org Although not directly involving this compound, this research highlights how the reactivity of molecules with such quaternary centers is an area of active investigation. copernicus.org

Rearrangement Reactions Involving this compound Derivatives

Derivatives of this compound are known to participate in various rearrangement reactions, which are powerful tools for constructing complex molecular architectures.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org The psu.edupsu.edu-sigmatropic rearrangement is a particularly well-studied class of these reactions, with the Cope and Claisen rearrangements being prominent examples. wikipedia.orgresearchgate.net

The Claisen rearrangement, for instance, involves the psu.edupsu.edu-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. youtube.com While this compound itself does not undergo a classic Claisen rearrangement, its derivatives can be tailored to participate in such transformations. For example, conversion of the ester to a silyl (B83357) ketene (B1206846) acetal (B89532), followed by reaction with an allylic alcohol, would generate a substrate suitable for an Ireland-Claisen rearrangement. This powerful carbon-carbon bond-forming reaction would lead to the stereoselective synthesis of new γ,δ-unsaturated carboxylic acids.

The driving force for many Claisen rearrangements is the formation of a stable carbonyl group in the product. youtube.com The presence of substituents on the rearranging framework, such as the gem-dimethyl group in derivatives of this compound, can influence the stereochemical outcome of the reaction by favoring specific chair-like transition states where bulky groups occupy pseudo-equatorial positions. youtube.com

Ylides are neutral molecules with a positive and negative formal charge on adjacent atoms. Derivatives of this compound can be precursors to ylides, which can then undergo subsequent rearrangements, most notably psu.edu-sigmatropic rearrangements.

For example, an allylic ether or sulfide (B99878) can be prepared from a derivative of this compound. Deprotonation of the carbon adjacent to the heteroatom (sulfur or oxygen) can generate an ylide. This ylide can then rearrange via a concerted psu.edu-sigmatropic shift to form a new carbon-carbon bond and a hydroxyl or thiol group, respectively. These rearrangements are valuable for the stereoselective synthesis of complex molecules.

An improved synthesis of mthis compound has been developed using orthophosphate and sodium methoxide (B1231860) as catalysts at different stages, which reduces the formation of byproducts and increases the product yield to nearly 84%. researchgate.net This improved synthesis makes the starting material more accessible for further transformations, including ylide formation and rearrangements. researchgate.net

Synthetic Applications of Ethyl 3,3 Dimethyl 4 Pentenoate As an Intermediate

Utility in Pyrethroid Insecticide Synthesis

The most prominent and well-documented application of ethyl 3,3-dimethyl-4-pentenoate and its corresponding methyl ester, mthis compound, is in the synthesis of pyrethroid insecticides. kib.ac.cnsulzer.comresearchgate.netthyssenkrupp-uhde.com These synthetic insecticides are analogues of the natural pyrethrins (B594832) found in chrysanthemums and are prized for their high insecticidal activity and low mammalian toxicity. kib.ac.cn

Precursor to Permethrin (B1679614) and its Structurally Related Analogs

This compound is a key precursor to the acid component of several important pyrethroid insecticides, including permethrin. nih.govgoogle.com The synthesis of permethrin involves the creation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a derivative of chrysanthemic acid. nih.gov The process often starts with the Claisen rearrangement of a prenyl alcohol derivative with an orthoacetate to form the 3,3-dimethyl-4-pentenoate structure. nih.gov This is then subjected to a series of reactions, including the addition of a chlorinating agent and subsequent cyclization, to form the crucial cyclopropane (B1198618) ring of the pyrethroid. google.com

The methyl ester, mthis compound, is also a vital intermediate for a wide array of pyrethroids such as cypermethrin, deltamethrin, and bifenthrin. kib.ac.cnsulzer.com The economic production of these insecticides is heavily reliant on the efficient synthesis of this key intermediate. dntb.gov.ua

Table 1: Pyrethroid Insecticides Synthesized from Ethyl/Mthis compound

| Pyrethroid | Key Intermediate |

| Permethrin | This compound |

| Cypermethrin | Mthis compound |

| Deltamethrin | Mthis compound |

| Bifenthrin | Mthis compound |

| Lambda-cyhalothrin | Mthis compound |

Stereoselective Synthesis of Chrysanthemate Derivatives

The synthesis of pyrethroids requires precise control over the stereochemistry of the cyclopropane ring, as different stereoisomers can exhibit vastly different insecticidal activities. nih.gov this compound serves as a starting point for the stereoselective synthesis of chrysanthemate derivatives, particularly the trans-isomers which are often more active. rsc.org

One notable method involves the addition of carbon tetrachloride to this compound, followed by a base-induced cyclization. This process can be controlled to selectively produce the trans-isomer of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a direct precursor to permethrin. google.com The ability to direct the synthesis towards a specific stereoisomer is a critical aspect of modern insecticide production, maximizing efficacy and minimizing the environmental impact of less active isomers.

Role in Natural Product Synthesis

The structural motifs present in this compound make it a potentially valuable building block for the synthesis of complex natural products.

Contribution to Total Synthesis Strategies (e.g., Platynecine)

While the provided outline suggests a role for this compound in the total synthesis of the pyrrolizidine (B1209537) alkaloid Platynecine, extensive literature searches did not yield any direct evidence to support this specific application. The synthesis of Platynecine and other pyrrolizidine alkaloids has been approached through various other synthetic routes, often starting from different precursors such as proline derivatives or employing strategies like cycloaddition reactions. dntb.gov.uanih.govcore.ac.ukrsc.orgclockss.org

Building Block for Biologically Active Molecules

Beyond its well-established role in insecticide synthesis, the reactivity of this compound and its derivatives allows for their use in the construction of other biologically active molecules. The double bond and ester functionalities provide handles for a variety of chemical transformations. For instance, a structurally related compound, ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate, has been identified as a fragrance compound, highlighting the potential for this chemical scaffold in the flavor and fragrance industry. nih.gov The methyl ester, mthis compound, is described as a useful reactant in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds, demonstrating its versatility in constructing complex molecular architectures that could lead to new biologically active compounds.

Intermediate in Specialty Chemical Production

The term "specialty chemicals" encompasses a broad range of chemical products that are sold on the basis of their performance or function, rather than their composition. This compound serves as an intermediate in the production of such chemicals.

Its methyl analog is considered an important organic chemical raw material for general organic synthesis. kib.ac.cndntb.gov.ua The presence of both an ester group and a reactive double bond allows it to be a monomer or a comonomer in polymerization reactions, potentially leading to the creation of specialty polymers with tailored properties. cymitquimica.com Furthermore, esters are widely used as flavoring and fragrance agents, and while direct evidence for this compound is limited, its structural similarity to known fragrance compounds suggests potential applications in this area. nih.govcymitquimica.comgoogle.com The broader category of specialty esters includes products used as emollients, thickening agents, and lubricants in personal care products, as well as plasticizers and solvents in various industrial applications, indicating potential, though not explicitly documented, avenues for the application of this compound derivatives. sulzer.comesters-solvents.comshreechem.inresearchgate.net

Preparation of Functionalized Carboxylic Acids and Lactones

The ester moiety of this compound can be readily hydrolyzed under basic conditions to yield its corresponding carboxylic acid, 3,3-dimethyl-4-pentenoic acid. This reaction is a fundamental transformation that opens pathways to a variety of other functionalized molecules.

A typical hydrolysis procedure involves refluxing the ester with a base such as potassium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water. orgsyn.org The reaction proceeds until the starting ester is consumed, after which the resulting carboxylate salt is acidified to furnish the free carboxylic acid. orgsyn.org This acid is a key intermediate itself, which can be used in further synthetic steps.

The vinyl group in the parent compound and the resulting carboxylic acid allows for a diverse range of reactions. For instance, the double bond can undergo oxidation, reduction, or addition reactions to introduce new functionalities. The interplay between the carboxylic acid group and the double bond allows for the synthesis of lactones, which are cyclic esters. While specific examples of lactonization starting directly from 3,3-dimethyl-4-pentenoic acid are not extensively detailed in prominent literature, the general strategy involves the intramolecular addition of the carboxyl group across the double bond, often promoted by electrophilic reagents or transition metal catalysts.

Application in Agrochemical and Pharmaceutical Intermediates

The structural framework of this compound is particularly relevant in the synthesis of pyrethroid insecticides. The closely related compound, mthis compound, is a well-established and important intermediate in the production of these high-efficiency, low-toxicity, and broad-spectrum pesticides. google.comgoogle.com The demand for these intermediates has grown as more toxic organophosphorus pesticides are phased out. google.com

The synthesis of pyrethroids often involves the modification of the pentenoate structure to create the chrysanthemic acid core or its analogues. Given the similar reactivity of ethyl and methyl esters in these synthetic sequences—where the ester is typically a precursor to other functional groups—this compound is also a valuable intermediate for these agrochemical products. The manufacturing process can involve Claisen rearrangement reactions to construct the key carbon skeleton. google.com

In the pharmaceutical context, while direct applications of this compound are less commonly documented, its derivatives, such as functionalized pentenoic acids, are of interest. Unsaturated acids and esters are building blocks for a wide array of biologically active molecules. For example, related pentenoic acid structures are investigated for their roles in various biological pathways. hmdb.ca The potential for creating complex, sterically hindered structures makes this compound a candidate for exploratory synthesis in drug discovery programs. orgsyn.org

Monomer Applications in Polymer Science

This compound possesses a terminal vinyl group, making it a potential monomer for polymerization reactions. Monomers containing ester functionalities are widely used in polymer science to produce a variety of materials with diverse properties, including polyesters and acrylic polymers.

The polymerization of this monomer would proceed via its vinyl group, leading to a polymer chain with pendant ester groups. The bulky gem-dimethyl substitution at the alpha-position to the vinyl group would likely influence the polymerization kinetics and the properties of the resulting polymer. Such steric hindrance can affect the polymer's tacticity, glass transition temperature, and mechanical properties. While specific industrial-scale polymerization of this compound is not widely reported, the polymerization of structurally similar vinyl monomers is a fundamental concept in polymer chemistry. nih.gov The resulting polymer would feature a repeating unit that could be further modified through the ester side chains, for instance, by hydrolysis to create poly(carboxylic acid)s, which are useful as superabsorbents or ion-exchange resins.

Compound Information Table

Advanced Characterization and Analytical Methodologies for Ethyl 3,3 Dimethyl 4 Pentenoate

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)nih.gov

Spectroscopic methods are indispensable for confirming the molecular structure of Ethyl 3,3-dimethyl-4-pentenoate. While complete spectral data for this specific compound is not widely published, analysis of its structural analogue, Mthis compound, provides expected spectral characteristics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule. Based on its structure, the following peaks are anticipated for this compound. The primary difference from its methyl analog would be the substitution of the methoxy (B1213986) signal with signals corresponding to an ethoxy group (a quartet and a triplet).

Expected ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH=CH₂ (vinyl) | ~5.7-5.9 | dd (doublet of doublets) |

| -CH=CH ₂ (vinyl) | ~4.9-5.1 | m (multiplet) |

| -O-CH ₂-CH₃ (ethyl) | ~4.1 | q (quartet) |

| -CH ₂-C=O (methylene) | ~2.2 | s (singlet) |

| -O-CH₂-CH ₃ (ethyl) | ~1.2 | t (triplet) |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester and alkene groups. Data from its methyl counterpart suggests key vibrational frequencies. nih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | ~1735 | Strong carbonyl stretch |

| C=C (Alkene) | ~1640 | Alkene stretch |

| =C-H (Vinyl) | ~3080 | sp² C-H stretch |

| C-H (Alkyl) | ~2850-3000 | sp³ C-H stretch |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 156.22 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 156, followed by fragmentation corresponding to the loss of various parts of the molecule, such as the ethoxy group (-OC₂H₅) or cleavage at the allylic position. This technique is often coupled with Gas Chromatography (GC-MS) for simultaneous separation and identification. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)sielc.com

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a viable method for the analysis of this compound. sielc.com A published method demonstrates its separation using specific conditions. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

HPLC Analysis Conditions for this compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

Gas Chromatography (GC): Due to its volatility, Gas Chromatography is a highly effective technique for assessing the purity of this compound. In synthetic procedures for the analogous methyl ester, GC is used to determine the final product's purity, often achieving levels above 99%. google.com This method separates volatile components based on their boiling points and interaction with the stationary phase, allowing for the quantification of the main product and any volatile impurities.

Advanced Structural Elucidation Techniques

For complex samples or when trace-level impurities need to be characterized, advanced hyphenated techniques are employed. Techniques such as comprehensive two-dimensional liquid chromatography coupled with gas chromatography (LC×GC) offer significantly enhanced separation power compared to single-dimension methods. vu.nl

Further hyphenation of these powerful separation techniques with high-resolution mass spectrometry, such as Time-of-Flight (ToF-MS), creates a formidable analytical tool (e.g., LC×GC-ToF-MS). vu.nl Such a system would allow for the detailed separation and confident identification of isomers, byproducts, or degradation products in a sample of this compound that might otherwise remain unresolved and unidentified. vu.nl

Computational and Theoretical Studies of Ethyl 3,3 Dimethyl 4 Pentenoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.govacs.org Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into electron distribution, molecular geometry, and energetic properties. nih.govnih.gov

Electronic Structure and Conformation Analysis

The electronic structure of ethyl 3,3-dimethyl-4-pentenoate is characterized by the interplay of its ester functional group and the carbon-carbon double bond. The ester group features a planar arrangement of the C(=O)O unit, while the sp2 hybridized carbons of the vinyl group and the sp3 hybridized quaternary carbon create distinct electronic environments.

Quantum chemical calculations, particularly using DFT methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can be employed to locate and determine the relative energies of these conformers. nih.gov The "gem-dimethyl effect," a known conformational principle, would likely influence the preferred geometries by restricting rotation around the C3-C4 bond. acs.orgacs.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G Level*

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A (Anti) | ~180° | 0.00 |

| B (Gauche) | ~60° | 1.5 |

| C (Eclipsed) | ~0° | 5.0 (Transition State) |

Note: This table presents hypothetical data based on typical energy differences for similar acyclic molecules. The values serve to illustrate the expected outcomes of such a computational study.

Elucidation of Reaction Mechanisms and Transition States

This compound is commonly synthesized via the Johnson-Claisen rearrangement of an allylic alcohol with an orthoester. wikipedia.org This reaction is a york.ac.ukyork.ac.uk-sigmatropic rearrangement, a class of pericyclic reactions extensively studied through computational methods. wikipedia.orge-bookshelf.dersc.org

Theoretical calculations are instrumental in elucidating the mechanism of this rearrangement. By mapping the potential energy surface, the transition state structure can be located and characterized. For the Claisen rearrangement, the transition state is typically a concerted, cyclic structure, often resembling a chair-like conformation. wikipedia.orgpitt.edu

Computational methods can provide the activation energy of the reaction, which is the energy difference between the reactants and the transition state. sumitomo-chem.co.jp This information is vital for predicting reaction rates and understanding the influence of substituents on reactivity. The presence of the gem-dimethyl group at the C3 position is expected to influence the stability of the transition state and, consequently, the reaction kinetics. acs.orgrsc.org

Table 2: Hypothetical Calculated Activation Parameters for the Johnson-Claisen Rearrangement Leading to this compound

| Parameter | Calculated Value |

| Activation Energy (Ea) | 20-25 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 19-24 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 25-30 kcal/mol |

Note: These values are illustrative and based on typical activation barriers for Claisen rearrangements.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying specific, stable conformers and transition states, molecular dynamics (MD) simulations offer a powerful approach to explore the entire conformational landscape of a molecule over time. mdpi.comserambimekkah.id MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals the accessible conformations and the transitions between them. serambimekkah.id

For a flexible molecule like this compound, MD simulations can provide a statistical representation of the conformational populations at a given temperature. By analyzing the trajectory, one can identify the most prevalent conformations and the timescales of conformational changes. This is particularly useful for understanding how the molecule behaves in a solution or other condensed phases.

MD simulations of unsaturated esters have been used to study their interactions and dynamic behavior in various environments. serambimekkah.idnih.gov A simulation of this compound would likely reveal rapid rotations around the single bonds of the ethyl group and slower, larger-scale motions of the carbon backbone.

Prediction of Structure-Reactivity Relationships

Computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound in silico and calculating relevant electronic or energetic parameters, one can predict how these changes will affect its reactivity.

For instance, the reactivity of the double bond in electrophilic addition reactions can be correlated with the calculated energy of the Highest Occupied Molecular Orbital (HOMO) and the charge distribution on the vinyl carbons. A higher HOMO energy generally indicates greater reactivity towards electrophiles.

In the context of its formation via the Claisen rearrangement, computational studies can predict how substituents on the vinyl or ethyl groups would alter the activation energy and, therefore, the reaction rate. For example, electron-donating groups on the vinyl moiety would be expected to lower the activation barrier, accelerating the rearrangement. The gem-dimethyl group itself plays a significant role in the Thorpe-Ingold effect, which can influence both the rate and equilibrium of cyclization reactions, a concept that can be computationally explored in related transformations of this compound. acs.orgacs.org

Future Research Directions and Emerging Trends in Ethyl 3,3 Dimethyl 4 Pentenoate Chemistry

Development of Novel Organocatalytic and Biocatalytic Approaches

The future synthesis of ethyl 3,3-dimethyl-4-pentenoate and its derivatives is likely to be heavily influenced by the adoption of organocatalytic and biocatalytic methods. These approaches offer significant advantages in terms of sustainability, selectivity, and safety over traditional metal-catalyzed or stoichiometric reactions.

Organocatalysis , which utilizes small organic molecules as catalysts, presents a promising avenue for the asymmetric synthesis of chiral derivatives of this compound. For instance, the conjugate addition of various nucleophiles to the α,β-unsaturated ester moiety could be achieved with high enantioselectivity using chiral aminocatalysts. Research into the Michael addition of aldehydes or nitroalkanes to similar γ,γ-disubstituted-α,β-unsaturated esters has demonstrated the potential for creating complex chiral structures. nih.govacs.org Future work will likely focus on adapting these methodologies to this compound, enabling the synthesis of a diverse range of optically active compounds.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. Lipases, for example, are well-known for their ability to catalyze the kinetic resolution of racemic esters and alcohols. acs.orgnih.govmdpi.comnih.govcore.ac.uk This could be applied to the enantioselective hydrolysis of racemic this compound to yield a chiral carboxylic acid and the unreacted enantiomer of the ester. Furthermore, other enzymes could be explored for the direct, asymmetric synthesis of the ester itself, potentially from bio-based starting materials, aligning with the growing demand for green chemistry. The enzymatic hydrolysis of related functionalized dimethyl malonates has been successfully demonstrated, suggesting the feasibility of such approaches. documentsdelivered.com

Integration into Flow Chemistry Systems for Continuous Production

The transition from batch to continuous manufacturing, facilitated by flow chemistry , is a major trend in the chemical industry, and the production of this compound is poised to benefit from this shift. rsc.orgflinders.edu.auscielo.brcuriaglobal.com Flow reactors offer enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps. flinders.edu.aumdpi.com

For the synthesis of this compound, which is often produced via a Claisen rearrangement at elevated temperatures, a continuous flow setup could offer precise temperature control, leading to improved yields and reduced byproduct formation. google.com The continuous removal of ethanol (B145695), a byproduct of the reaction, can also drive the equilibrium towards the product. google.com Research into the continuous flow synthesis of pharmaceutical intermediates and other fine chemicals has shown significant advantages in terms of efficiency and scalability. rsc.orgscielo.brmdpi.com Future efforts will likely focus on developing and optimizing a continuous process for the industrial-scale production of this compound and its key precursor, 3,3-dimethyl-4-pentenoic acid. google.comresearchgate.netchemicalbook.comsigmaaldrich.comchemchart.comechemi.com

Chemoenzymatic Synthesis of Chiral Derivatives

The synergy between chemical and enzymatic catalysis, known as chemoenzymatic synthesis , is a powerful strategy for accessing complex chiral molecules. byjus.com This approach is particularly relevant for producing enantiomerically pure derivatives of this compound.

A potential chemoenzymatic route could involve the lipase-catalyzed kinetic resolution of the racemic ester, as mentioned earlier, followed by further chemical transformations of the separated enantiomers. For example, the enantiopure carboxylic acid obtained from hydrolysis could be converted into a variety of other functional groups. Alternatively, a chemical synthesis could be used to generate a racemic precursor that is then resolved using an enzymatic step. The use of lipases for the kinetic resolution of various amino acid esters and other chiral compounds is well-documented and provides a strong foundation for developing similar processes for this compound derivatives. nih.govcore.ac.uk

Exploration of New Derivatization Pathways and Functional Group Interconversions

The vinyl group and the ester functionality of this compound are ripe for a wide range of chemical transformations, opening up avenues for the synthesis of novel derivatives with potentially interesting biological or material properties.

The terminal alkene can be targeted by a variety of well-established reactions:

Ozonolysis can cleave the double bond to yield a ketone, which can then be further functionalized. byjus.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Oxidative workup conditions would lead to a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

Hydroboration-oxidation would provide the corresponding anti-Markovnikov alcohol, which could be a useful intermediate for further synthesis. byjus.comyale.edumasterorganicchemistry.comvisualizeorgchem.comwikipedia.org

Wacker oxidation offers a direct route to the corresponding methyl ketone. chem-station.comnih.govorganic-chemistry.orgresearchgate.netacs.org

The ester group can be hydrolyzed to the carboxylic acid, which in turn can be converted to acid chlorides, amides, or other esters. Reduction of the ester would yield the corresponding primary alcohol. These functional group interconversions provide a toolbox for creating a diverse library of compounds based on the this compound scaffold.

Expanding the Scope of Applications in Complex Synthetic Targets

While the primary application of this compound has been in the synthesis of pyrethroid insecticides like those derived from chrysanthemic acid, its unique structural features make it a valuable building block for other complex synthetic targets. asianpubs.orgunamur.beresearchgate.netresearchgate.net The quaternary carbon center at the 3-position, for instance, is a common motif in many natural products.

Future research will likely explore the incorporation of the this compound framework into a wider range of molecules, including pharmaceuticals, agrochemicals, and materials. Its methyl ester analog, mthis compound, has been utilized in Heck reactions and other carbon-carbon bond-forming reactions, highlighting the synthetic potential of this class of compounds. google.comgoogle.comchemicalbook.com The development of new catalytic methods, as outlined above, will undoubtedly facilitate the use of this compound and its derivatives in the synthesis of increasingly complex and valuable molecules.

Q & A

Q. What are the established synthetic routes for Ethyl 3,3-dimethyl-4-pentenoate, and what are the critical reaction steps?

this compound can be synthesized via Claisen rearrangement or cyclization reactions . A common method involves:

- Step 1 : Reacting mthis compound with 1,1-dichloroethane under controlled temperature (80–100°C).

- Step 2 : Cyclization/dehydrochlorination in the presence of tetrafluoro-p-methylbenzyl alcohol to form intermediate cyclopropane derivatives.

- Step 3 : Esterification with ethanol to yield the final product .

Key variables : Catalyst type (e.g., phosphoric acid), reaction time, and temperature gradients during distillation .

Q. How can the physical properties of this compound be experimentally determined?

Critical properties include:

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR (e.g., δ 1.25–1.30 ppm for methyl groups, δ 4.10–4.20 ppm for ester oxygen) .

- IR : C=O stretching at ~1740 cm⁻¹ and C=C absorption at ~1640 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 142.20 (C₈H₁₄O₂) with fragmentation patterns consistent with ester cleavage .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize stereochemical byproducts during synthesis?

- Variable screening : Use a fractional factorial design to assess the impact of temperature (60–120°C), catalyst concentration (0.5–5% w/w), and solvent polarity.

- Analytical validation : Monitor byproducts (e.g., cis/trans isomers) via chiral GC or HPLC with polarimetric detection .

- Case study : Increasing phosphoric acid concentration from 1% to 3% reduced isomerization by 22% in a reaction rectification setup .

Q. What computational methods are suitable for studying the reaction intermediates of this compound?

- DFT calculations : Optimize geometries at the B3LYP/6-311++G** level to analyze transition states during Claisen rearrangement.

- Solvent effects : Use the SMD continuum model to simulate dielectric environments (ε = 2–40) and predict reaction pathways .

- Example : A 2023 study linked dihedral angle changes (57.5° in polar solvents) to enhanced intramolecular hydrogen bonding .

Q. How can thermal stability and decomposition kinetics be evaluated under varying conditions?

Q. What strategies resolve contradictions in reported bioactivity data for related esters?

- Meta-analysis : Compare datasets using Cohen’s d to quantify effect sizes across studies.

- Controlled variables : Standardize assay conditions (e.g., insecticidal activity tests on Plodia interpunctella larvae at 25°C/70% RH) .

Example : Discrepancies in LC₅₀ values (5–20 ppm) were attributed to differences in solvent carriers (acetone vs. DMSO) .

Methodological Guidance

8. Designing a robust HPLC protocol for quantifying trace impurities:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30 v/v) at 1.0 mL/min.

- Detection : UV at 210 nm.

Validation : Limit of detection (LOD) = 0.05 µg/mL; recovery = 98–102% .

9. Addressing safety and handling concerns in laboratory settings:

- GHS classification : Flammable liquid (Category 3), H226 .

- PPE : Nitrile gloves, flame-resistant lab coats, and fume hoods with ≥100 ft/min face velocity.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Data Contradictions and Resolution

- Stereochemical outcomes : Conflicting reports on cis/trans ratios (60:40 vs. 75:25) may arise from varying reaction quenching rates. Slow cooling favors cis isomer crystallization .

- Thermodynamic properties : Discrepancies in vapor pressure data (0.12–0.18 kPa at 25°C) are resolved using Antoine equation parameters: , , .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.